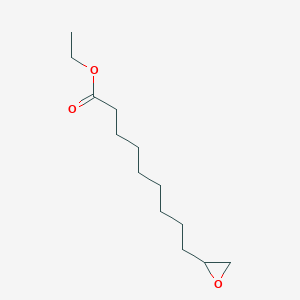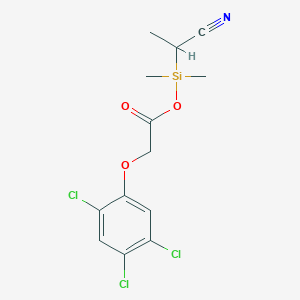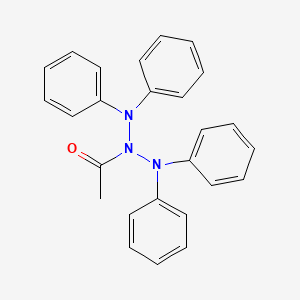![molecular formula C20H22O2 B14331580 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one CAS No. 110654-02-9](/img/structure/B14331580.png)
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one is a complex organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds characterized by two benzene rings fused to a central furan ring. This specific compound is notable for its unique structure, which includes ethyl and methyl groups attached to the dibenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method includes the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. Another approach involves the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core .
Industrial Production Methods
Industrial production methods for this compound often rely on metal complex catalysis. The use of catalysts such as palladium or nickel complexes can facilitate the cyclization process, making it more efficient and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) under controlled conditions.
Friedel-Crafts Reactions: Often use aluminum chloride (AlCl3) as a catalyst.
Lithiation: Utilizes butyl lithium in an inert atmosphere.
Major Products
The major products formed from these reactions include halogenated derivatives, alkylated products, and various substituted dibenzofurans .
Scientific Research Applications
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of tumor growth or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Benzofuran: A related compound with one benzene ring fused to a furan ring.
Dibenzodioxin: Another related compound with two oxygen atoms in the central ring.
Uniqueness
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one is unique due to its specific substitutions (ethyl and methyl groups) on the dibenzofuran core. These substitutions can significantly alter its chemical properties and biological activities, making it distinct from other similar compounds .
Properties
CAS No. |
110654-02-9 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(2,8-diethyldibenzofuran-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C20H22O2/c1-5-13-7-8-18-16(9-13)17-10-14(6-2)15(11-19(17)22-18)20(21)12(3)4/h7-12H,5-6H2,1-4H3 |
InChI Key |
ISCSGUREOPWJBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C2C=C(C(=C3)C(=O)C(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
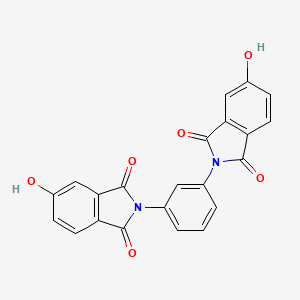
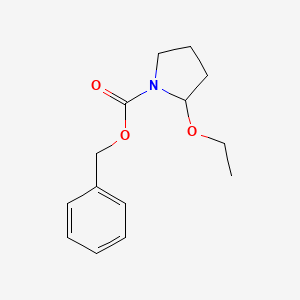
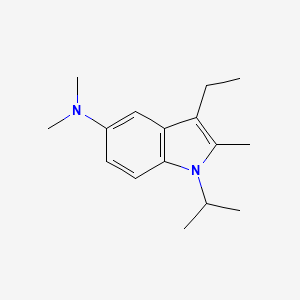

![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)


